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molecular formula C7H6O5S B363938 3-Sulfobenzoic acid CAS No. 121-53-9

3-Sulfobenzoic acid

Cat. No. B363938
M. Wt: 202.19g/mol
InChI Key: QMWGSOMVXSRXQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05387711

Procedure details

300 g of 3-(chlorosulfonyl)benzoic acid containing 38.8% of water (corresponding to 183.6 g (0.83 mol) of 100% chlorosulfonylbenzoic acid) are admixed with 100 g of water and heated to 100° C. for 1 hour. Then 500 g of toluene are added dropwise over 1 hour and a total of 164 ml of water distilled off azeotropically with toluene. The reaction mixture is cooled and the precipitated product filtered off with suction. After drying at 100° C./100 torr (13.16 kPa) 163.5 g of 3-sulfobenzoic acid are obtained, the purity determined by titration being 98.2%; this corresponds to a yield of 95.4%.
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
183.6 g
Type
reactant
Reaction Step Two
Quantity
0.83 mol
Type
reactant
Reaction Step Three
Name
Quantity
100 g
Type
reactant
Reaction Step Four
Quantity
500 g
Type
solvent
Reaction Step Five
Yield
95.4%

Identifiers

REACTION_CXSMILES
Cl[S:2]([C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8]([OH:10])=[O:9])(=[O:4])=[O:3].O.ClS(C1C=CC=CC=1C(O)=O)(=O)=[O:17]>C1(C)C=CC=CC=1>[S:2]([C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8]([OH:10])=[O:9])([OH:17])(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
ClS(=O)(=O)C=1C=C(C(=O)O)C=CC1
Step Two
Name
Quantity
183.6 g
Type
reactant
Smiles
O
Step Three
Name
Quantity
0.83 mol
Type
reactant
Smiles
ClS(=O)(=O)C1=C(C(=O)O)C=CC=C1
Step Four
Name
Quantity
100 g
Type
reactant
Smiles
O
Step Five
Name
Quantity
500 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
a total of 164 ml of water distilled off azeotropically with toluene
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
FILTRATION
Type
FILTRATION
Details
the precipitated product filtered off with suction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying at 100° C./100 torr (13.16 kPa) 163.5 g of 3-sulfobenzoic acid
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Name
Type
Smiles
S(=O)(=O)(O)C=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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